3-bromo-5-chloropyridine-4-sulfonyl fluoride
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Overview
Description
3-Bromo-5-chloropyridine-4-sulfonyl fluoride: is a chemical compound with the molecular formula C5H2BrClFNO2S. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is notable for its applications in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-5-chloropyridine-4-sulfonyl fluoride typically involves multiple steps, starting from pyridine derivatives. One common method includes:
Bromination: Pyridine is brominated using bromine or a brominating agent like N-bromosuccinimide (NBS) under controlled conditions to introduce the bromine atom at the desired position.
Chlorination: The brominated pyridine is then chlorinated using a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5).
Sulfonylation: The chlorinated compound undergoes sulfonylation with a sulfonyl chloride derivative, such as chlorosulfonic acid (HSO3Cl), to introduce the sulfonyl group.
Fluorination: Finally, the sulfonyl chloride is converted to the sulfonyl fluoride using a fluorinating agent like sulfur tetrafluoride (SF4) or diethylaminosulfur trifluoride (DAST).
Industrial Production Methods
In industrial settings, the production of this compound is optimized for scale, efficiency, and cost-effectiveness. This often involves continuous flow processes and the use of automated reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: This compound can undergo nucleophilic substitution reactions due to the presence of the sulfonyl fluoride group, which is a good leaving group.
Oxidation and Reduction: While less common, the compound can participate in oxidation and reduction reactions under specific conditions.
Coupling Reactions: It can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like amines, alcohols, or thiols can react with the sulfonyl fluoride group under mild to moderate conditions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a sulfonamide derivative.
Scientific Research Applications
Chemistry
In chemistry, 3-bromo-5-chloropyridine-4-sulfonyl fluoride is used as an intermediate in the synthesis of more complex molecules. Its reactivity makes it valuable in the development of new synthetic methodologies and the study of reaction mechanisms.
Biology and Medicine
In biological and medical research, this compound is explored for its potential as a building block in the synthesis of pharmaceuticals. It can be used to create molecules with antibacterial, antifungal, or anticancer properties.
Industry
In the industrial sector, it is used in the production of agrochemicals, dyes, and other specialty chemicals. Its unique reactivity profile allows for the creation of compounds with specific desired properties.
Mechanism of Action
The mechanism by which 3-bromo-5-chloropyridine-4-sulfonyl fluoride exerts its effects is primarily through its ability to undergo nucleophilic substitution reactions. The sulfonyl fluoride group is highly reactive, allowing it to interact with various nucleophiles. This reactivity is exploited in the synthesis of complex molecules, where the compound acts as an electrophilic partner.
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-2-chloropyridine-5-sulfonyl chloride
- 3-Bromo-5-chloropyridine-4-sulfonamide
- 3-Bromo-5-chloropyridine-4-sulfonic acid
Uniqueness
Compared to its analogs, 3-bromo-5-chloropyridine-4-sulfonyl fluoride is unique due to the presence of the sulfonyl fluoride group, which imparts distinct reactivity. This makes it particularly useful in reactions where a good leaving group is required, such as in nucleophilic substitution reactions.
Properties
CAS No. |
2751614-95-4 |
---|---|
Molecular Formula |
C5H2BrClFNO2S |
Molecular Weight |
274.5 |
Purity |
95 |
Origin of Product |
United States |
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